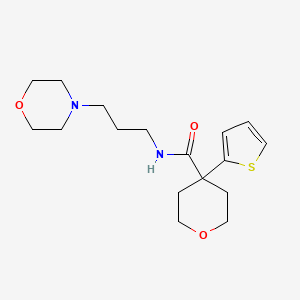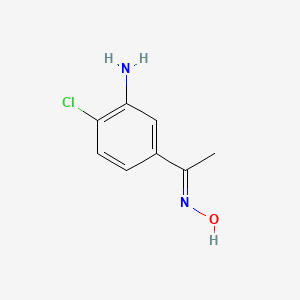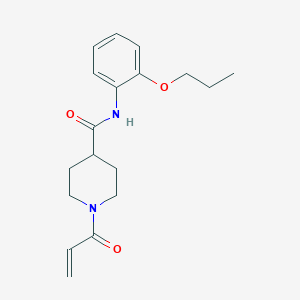
N-(3-morpholin-4-ylpropyl)-4-thiophen-2-yloxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(3-morpholin-4-ylpropyl)-4-thiophen-2-yloxane-4-carboxamide” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The thiophen and carboxamide groups suggest that this compound could have interesting electronic properties and might be involved in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the interactions between the morpholine, thiophen, and carboxamide groups. These groups could influence the overall shape of the molecule and its electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could impact its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
The synthesis and crystal structure of compounds related to N-(3-morpholin-4-ylpropyl)-4-thiophen-2-yloxane-4-carboxamide have been extensively studied, providing valuable insights into their potential applications in scientific research. For instance, compounds synthesized through the condensation of specific acids with morpholino-amines exhibit significant inhibitory activity against cancer cell lines. This suggests a potential application in the development of antiproliferative agents. The detailed crystal structures of these compounds enable a deeper understanding of their biological interactions and activities (J. Lu et al., 2021; Jiu-Fu Lu et al., 2017).
Antitumor Activity
The antitumor activities of these compounds are a primary focus of research, with several studies demonstrating their efficacy against various cancer cell lines. The synthesis of different morpholino-indazole-carboxamide derivatives, following specific condensation and cyclization reactions, resulted in compounds with distinct inhibitory capacities against the proliferation of cancer cells, highlighting their potential as chemotherapeutic agents (X. Ji et al., 2018; Jiu-Fu Lu et al., 2020).
Synthesis Methods
Innovative synthesis methods have been developed to create morpholine derivatives, enhancing the efficiency and applicability of these compounds in research settings. For example, the use of sulfinamides as protecting groups for amine functionalities facilitates the synthesis of morpholines, demonstrating a potential application in drug synthesis and the development of new therapeutic agents (Sven P. Fritz et al., 2011).
Enzyme Inhibitory Activity
The enzyme inhibitory activity of these compounds, particularly against enzymes like carbonic anhydrases, showcases their potential for therapeutic use. Specific aromatic sulfonamide derivatives have been identified as potent inhibitors of various carbonic anhydrase isoenzymes, indicating their potential in the treatment of conditions associated with these enzymes (C. Supuran et al., 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-thiophen-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c20-16(18-6-2-7-19-8-12-22-13-9-19)17(4-10-21-11-5-17)15-3-1-14-23-15/h1,3,14H,2,4-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCLMSSTHSSNOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-fluorophenyl)-N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2435531.png)
![N-(9H-fluoren-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2435532.png)
![N-(4-bromo-3-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2435534.png)

![Potassium [4-(5-chloropyridin-2-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanide](/img/structure/B2435537.png)
![2-Methyl-4-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2435538.png)

![5-[(4-Chlorophenyl)methoxy]-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B2435543.png)
![2-[1-(benzyloxy)-2-methylpropan-2-yl]-6-fluoro-5-nitro-1H-indole](/img/structure/B2435544.png)
![Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2435545.png)
![methyl 3-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2435546.png)


